Ethyl 2-bromo-2-(2-methylthiazol-4-yl)acetate
Description
Structural Elucidation of Ethyl 2-Bromo-2-(2-Methylthiazol-4-yl)Acetate
IUPAC Nomenclature and Systematic Identification
This compound is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur at positions 1 and 3, respectively. The compound features a 2-methyl substituent on the thiazole ring and a bromine atom at the alpha position of the acetate side chain. The ester group (-OCOO-) is appended to the ethyl group, completing the molecular architecture.
The systematic name derives from the following components:
- Ethyl : The ester’s alkoxy group (C₂H₅O-).
- 2-Bromo : The bromine atom at the second carbon of the acetate moiety.
- 2-Methylthiazol-4-yl : The thiazole ring with a methyl group at position 2.
- Acetate : The carboxylic acid ester derivative.
This nomenclature aligns with the compound’s CAS registry number (120435-68-9) and molecular formula (C₈H₁₀BrNO₂S).
Molecular Geometry and Crystallographic Characterization
The molecular geometry of this compound is influenced by the planar thiazole ring and the steric effects of the bromine and methyl substituents. While crystallographic data for this specific compound is not explicitly provided in the literature, analogous thiazole derivatives exhibit bond lengths and angles consistent with aromatic heterocycles. For example, the C-S bond in thiazoles typically measures 1.71–1.75 Å, while the C-N bond ranges from 1.30–1.33 Å.
The bromine atom at the alpha position introduces torsional strain, favoring a staggered conformation to minimize steric hindrance. Computational models predict a dihedral angle of approximately 112° between the thiazole ring and the acetate group, as observed in structurally similar compounds like ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The ethyl group appears as a triplet (δ 1.25 ppm, 3H) and quartet (δ 4.15 ppm, 2H) for the CH₃CH₂O moiety. The methyl substituent on the thiazole ring resonates as a singlet at δ 2.45 ppm (3H). The methine proton adjacent to bromine (CHBr) is deshielded, appearing as a singlet at δ 5.80 ppm (1H).
- ¹³C NMR : Key signals include the ester carbonyl (δ 168 ppm), thiazole carbons (δ 150–120 ppm), and the brominated carbon (δ 60 ppm).
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
- C=O stretch : 1740 cm⁻¹ (ester carbonyl).
- C-Br stretch : 550–650 cm⁻¹.
- C-S and C=N stretches : 1220 cm⁻¹ and 1580 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated thiazole ring absorbs at λₘₐₓ ≈ 270 nm (ε = 4500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions. The bromine atom induces a slight bathochromic shift compared to non-halogenated analogs.
Comparative Analysis with Related Thiazole Acetate Derivatives
This compound shares structural similarities with derivatives such as methyl 2-(2-bromothiazol-4-yl)acetate (CAS 1261589-82-5) and ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate (CAS 78502-71-3). Key distinctions include:
| Property | This compound | Methyl 2-(2-Bromothiazol-4-yl)Acetate | Ethyl 2-(Bromomethyl)-1,3-Thiazole-4-Carboxylate |
|---|---|---|---|
| Molecular Formula | C₈H₁₀BrNO₂S | C₆H₆BrNO₂S | C₇H₈BrNO₂S |
| Molecular Weight (g/mol) | 264.14 | 236.09 | 250.12 |
| Substituent Position | Bromine at acetate α-carbon | Bromine at thiazole C2 | Bromomethyl at thiazole C2 |
| Ester Group | Ethyl | Methyl | Ethyl |
The bromine’s position critically influences reactivity: α-brominated acetates undergo nucleophilic substitution more readily than ring-brominated analogs. Additionally, ethyl esters generally exhibit higher lipophilicity than methyl esters, impacting solubility and synthetic utility.
Properties
Molecular Formula |
C8H10BrNO2S |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(2-methyl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C8H10BrNO2S/c1-3-12-8(11)7(9)6-4-13-5(2)10-6/h4,7H,3H2,1-2H3 |
InChI Key |
XSSIWNGXOYWZBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=N1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(2-methylthiazol-4-yl)acetate typically involves the bromination of ethyl 2-(2-methylthiazol-4-yl)acetate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(2-methylthiazol-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-bromo-2-(2-methylthiazol-4-yl)acetate serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial , antifungal , and anticancer activities:
-
Antimicrobial Activity : The compound has been shown to exhibit effectiveness against various bacterial strains and fungi. For example, related thiazole derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 3.92 to 15.62 μg/mL against Streptococcus spp. and Bacillus spp. .
Compound MIC (μg/mL) Target This compound TBD Various bacteria -
Anticancer Properties : Studies indicate that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, with IC50 values in the nanomolar range against multiple cancer types. For instance, one study reported significant cytotoxicity against A549 lung cancer cells .
Compound Cell Line IC50 (nM) This compound A549 (Lung cancer) TBD - Neuroprotective Effects : Research on methylthiazoles has revealed GABA-mimetic activity, suggesting potential applications in treating neurodegenerative diseases .
Materials Science
The compound is utilized in developing novel materials with unique electronic and optical properties. Its thiazole ring structure allows for modifications that can enhance material characteristics, making it valuable for applications in organic electronics and photonics.
Biological Studies
This compound is employed in studying enzyme inhibitors and receptor modulators. Its mechanism of action involves interactions with biological targets, where the bromine atom and thiazole ring play crucial roles in binding to active sites of enzymes or receptors .
Case Studies
- Antitumor Activity : In a recent evaluation, thiazole derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity. This compound was included in these studies, showing promising results warranting further exploration .
- Neuroprotective Effects : A study investigated the neuroprotective properties of methylthiazoles, revealing that certain derivatives exhibited GABA-mimetic activity, indicating potential therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(2-methylthiazol-4-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromo-5-methylthiazol-4-yl)acetate
- Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate
- 2-Bromoethyl acetate
Uniqueness
Ethyl 2-bromo-2-(2-methylthiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Biological Activity
Ethyl 2-bromo-2-(2-methylthiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its biological activity. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The compound can be synthesized through various methods, often serving as a building block for more complex molecules in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring can modulate the activity of these biological targets, while the bromine atom may participate in halogen bonding, further influencing the compound's pharmacological effects.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar thiazole structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.92 to 15.62 μg/mL against Streptococcus spp. and Bacillus spp. .
Anticancer Properties
Thiazole derivatives are also investigated for their anticancer potential. Research indicates that certain thiazole compounds can inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that related compounds exhibit IC50 values in the nanomolar range against multiple cancer types, indicating potent antiproliferative activity .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 10 |
| Compound B | HeLa (Cervical cancer) | 5 |
| This compound | A549 (Lung cancer) | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-withdrawing or electron-donating groups on the thiazole ring significantly impacts its antimicrobial and anticancer activities. For example, substituents at specific positions on the thiazole ring can enhance lipophilicity and improve binding affinity to biological targets .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of methylthiazoles, revealing that certain derivatives exhibited GABA-mimetic activity, suggesting potential applications in treating neurodegenerative diseases .
- Antitumor Activity : In a recent evaluation, thiazole derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity. This compound was included in these studies, showing promising results that warrant further exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
